molecular formula C15H10FNO3 B11490708 Pyridin-3-yl (5-fluoro-1-benzofuran-3-yl)acetate

Pyridin-3-yl (5-fluoro-1-benzofuran-3-yl)acetate

Cat. No.: B11490708
M. Wt: 271.24 g/mol
InChI Key: AVKBDXZFFUSUHP-UHFFFAOYSA-N
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Description

3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate is a complex organic compound that features a pyridine ring, a benzofuran ring, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-pyridyl 2-(5-chloro-1-benzofuran-3-yl)acetate
  • 3-pyridyl 2-(5-bromo-1-benzofuran-3-yl)acetate
  • 3-pyridyl 2-(5-methyl-1-benzofuran-3-yl)acetate

Uniqueness

3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

pyridin-3-yl 2-(5-fluoro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C15H10FNO3/c16-11-3-4-14-13(7-11)10(9-19-14)6-15(18)20-12-2-1-5-17-8-12/h1-5,7-9H,6H2

InChI Key

AVKBDXZFFUSUHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC(=O)CC2=COC3=C2C=C(C=C3)F

Origin of Product

United States

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